(7-乙氧基苯并呋喃-2-基)(4-苯基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

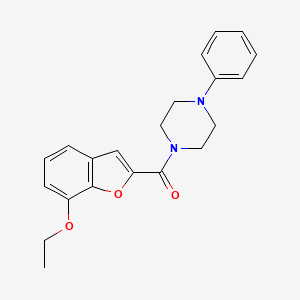

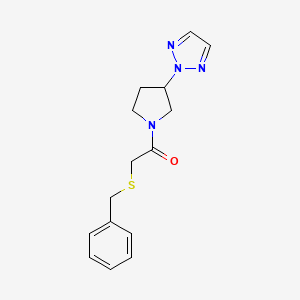

The compound “(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a benzofuran moiety, a phenylpiperazine moiety, and a methanone moiety . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Phenylpiperazines are a class of organic compounds that contain a phenyl group attached to a piperazine ring. Methanone is a simple ketone with the formula CH2O.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent moieties, including aromaticity (in the benzofuran and phenyl moieties), basicity (in the piperazine moiety), and polarity (in the methanone moiety) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

-

Scientific Field: Medicinal Chemistry

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

-

Scientific Field: Medicinal Chemistry

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

未来方向

属性

IUPAC Name |

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZSZKVHASSEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)

![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)